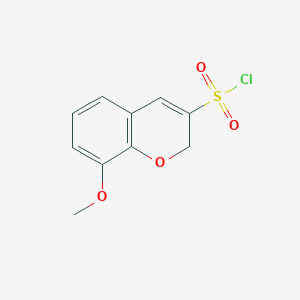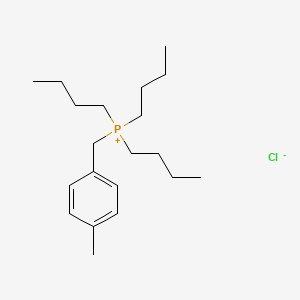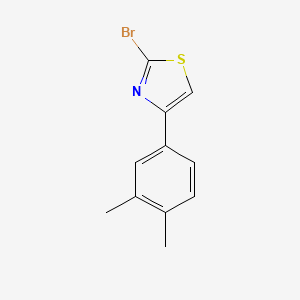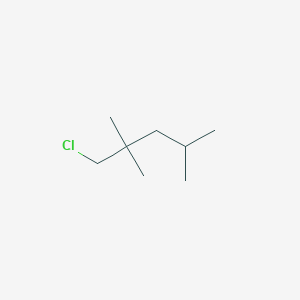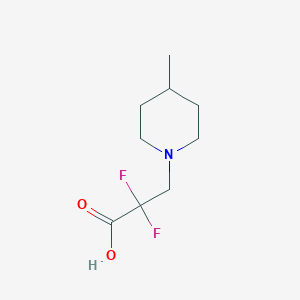
4-Methanesulfonyl-2,2-dimethylbutanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methanesulfonyl-2,2-dimethylbutanal is an organic compound with the molecular formula C₇H₁₄O₃S. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is characterized by the presence of a methanesulfonyl group attached to a dimethylbutanal backbone, which imparts specific reactivity and stability to the molecule .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methanesulfonyl-2,2-dimethylbutanal typically involves the reaction of 2,2-dimethylbutanal with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methanesulfonyl-2,2-dimethylbutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the methanesulfonyl group.
Major Products Formed
Oxidation: 4-Methanesulfonyl-2,2-dimethylbutanoic acid.
Reduction: 4-Methanesulfonyl-2,2-dimethylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Methanesulfonyl-2,2-dimethylbutanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in the development of pharmaceuticals due to its unique reactivity.
Wirkmechanismus
The mechanism of action of 4-Methanesulfonyl-2,2-dimethylbutanal involves its reactivity with nucleophiles. The methanesulfonyl group is a good leaving group, making the compound susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an electrophile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methanesulfonyl-2,2-dimethylbutanoic acid
- 4-Methanesulfonyl-2,2-dimethylbutanol
- 4-Methanesulfonyl-2,2-dimethylbutylamine
Uniqueness
4-Methanesulfonyl-2,2-dimethylbutanal is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability. Compared to its analogs, it offers a balance of electrophilicity and stability, making it a versatile reagent in organic synthesis .
Eigenschaften
Molekularformel |
C7H14O3S |
|---|---|
Molekulargewicht |
178.25 g/mol |
IUPAC-Name |
2,2-dimethyl-4-methylsulfonylbutanal |
InChI |
InChI=1S/C7H14O3S/c1-7(2,6-8)4-5-11(3,9)10/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
DTGYVVDKOHRBLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCS(=O)(=O)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



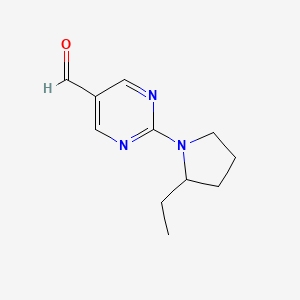
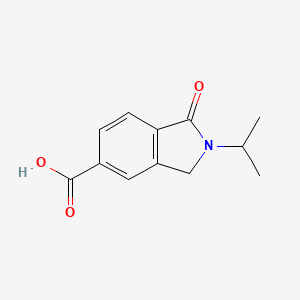
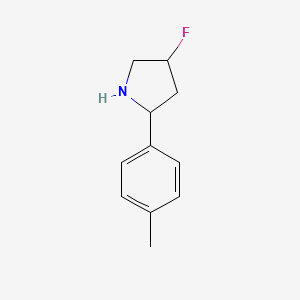
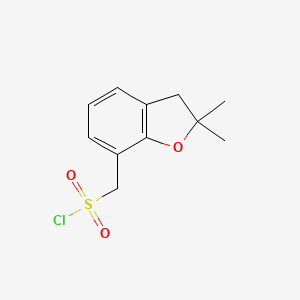
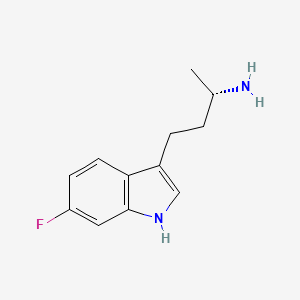
![(2E)-3-[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13156065.png)

